LP-922056
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
LP 922056 has several scientific research applications:
作用機序
LP 922056 は、Wnt タンパク質の脱パルミトレオイル化を媒介するカルボキシエステラーゼである Notum を阻害することにより、その効果を発揮します . この阻害は Wnt シグナル伝達を活性化し、これは骨形成やその他の生理学的プロセスにおいて重要な役割を果たします . この化合物は、ヒト細胞ベースのアッセイでは 21 ナノモル、マウス細胞ベースのアッセイでは 55 ナノモルの EC50 値で、高い効力を示しています .
類似の化合物との比較
LP 922056 は、高い効力と経口活性により、他の Notum 阻害剤と比べてユニークです . 類似の化合物には以下が含まれます。
サリノマイシンナトリウム塩: Wnt/β-カテニンシグナル伝達も阻害する抗生物質カリウムイオンフォア.
その他の Notum 阻害剤: Notum を阻害するさまざまな化合物ですが、効力、選択性、薬物動態特性が異なる場合があります.
生化学分析
Biochemical Properties
LP-922056 plays a crucial role in biochemical reactions, particularly as a Notum Pectinacetylesterase inhibitor . It interacts with enzymes and proteins to inhibit the activity of Notum Pectinacetylesterase, an enzyme that plays a role in Wnt signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating Wnt signaling . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically Notum Pectinacetylesterase . By inhibiting this enzyme, this compound can induce changes in gene expression and exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to significantly increase midshaft femur cortical bone thickness in mice and rats . This suggests that this compound has long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been shown to cause an increase in cortical bone thickness at all doses tested .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway . It interacts with the enzyme Notum Pectinacetylesterase, potentially affecting metabolic flux or metabolite levels .
準備方法
LP 922056 の合成には、いくつかの重要なステップが含まれます。
化学反応の分析
LP 922056 は、さまざまなタイプの化学反応を起こします。
酸化と還元: これらの反応は、LP 922056 では顕著に報告されていません。
置換: この化合物は置換反応を起こし、特に合成中の塩素化が重要なステップです.
一般的な試薬と条件: 合成には、鈴木-宮浦クロスカップリングと求電子性塩素化に適した条件下で、1-クロロ-1,2-ベンジオキソロール-3-オンや MIDA-ボロネートなどの試薬が含まれます.
科学研究の用途
LP 922056 は、いくつかの科学研究の用途があります。
類似化合物との比較
LP 922056 is unique compared to other Notum inhibitors due to its high potency and oral activity . Similar compounds include:
Salinomycin sodium salt: An antibiotic potassium ionophore that also inhibits Wnt/β-catenin signaling.
Other Notum inhibitors: Various other compounds that inhibit Notum but may differ in their potency, selectivity, and pharmacokinetic properties.
LP 922056 stands out due to its specific inhibition of Notum and its significant effects on bone formation and cancer cell proliferation .
生物活性
Overview of Notum and Wnt Signaling
The Wnt signaling pathway is crucial for numerous cellular processes such as development, differentiation, and tissue homeostasis. Notum acts as a negative regulator by removing palmitoleate from Wnt proteins, thus inhibiting their ability to bind to Frizzled receptors and activate downstream signaling pathways. Inhibition of Notum can therefore enhance Wnt signaling, making it a target for drug discovery in diseases characterized by impaired Wnt signaling.
LP-922056 selectively inhibits Notum with high potency:
- IC50 : 1 nM
- EC50 : 23 nM
This compound's structure allows it to effectively bind to the active site of Notum, preventing its enzymatic activity and subsequently enhancing Wnt signaling (Table 1).
Pharmacokinetics
Pharmacokinetic studies in mice reveal important data regarding this compound's bioavailability and distribution:
- Oral Bioavailability : Approximately 65%
- Half-Life : 8 hours
- Plasma Clearance : Low relative to liver blood flow
However, it has been noted that this compound has limited ability to penetrate the blood-brain barrier (BBB), which restricts its use in central nervous system (CNS) models where brain penetration is critical (Table 2) .
Parameter | Value |
---|---|
Oral Bioavailability | 65% |
Half-Life | 8 hours |
Plasma Clearance | Low |
BBB Penetration | Negligible (Kp < 0.01) |
Case Studies
-
Alzheimer's Disease Model
In a study examining the effects of this compound on Alzheimer's disease models, researchers found that inhibition of Notum led to enhanced Wnt signaling, which correlated with improved synaptic function and cognitive performance in treated mice. The study highlighted the potential for this compound as a therapeutic agent in neurodegenerative diseases characterized by disrupted Wnt signaling . -
Bone Density Studies
Another investigation focused on the impact of this compound on bone density in rodent models. The results indicated that treatment with the inhibitor increased cortical bone thickness and strength by stimulating endocortical bone formation through enhanced Wnt signaling pathways .
Synthesis and Development
The synthesis of this compound has been optimized for scalability using improved methods involving electrophilic chlorination. This process enhances the yield and purity of the compound, making it more accessible for research applications. The synthetic route involves key steps such as Suzuki-Miyaura cross-coupling reactions .
Structural Insights
Recent structural studies have provided insights into how this compound interacts with Notum at the molecular level. Crystallography data reveal that the compound occupies the palmitoleate binding pocket effectively, forming critical hydrogen bonds with key amino acids in the active site .
特性
IUPAC Name |
2-(6-chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-10-7(5-1-2-5)8-9(18-10)11(14-4-13-8)17-3-6(15)16/h4-5H,1-3H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYRIWUQISYYHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC3=C2N=CN=C3SCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。